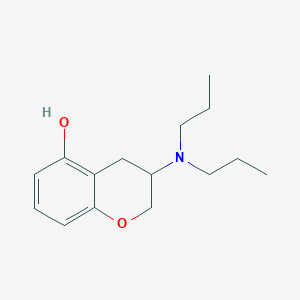
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol, also known as DPAC, is a synthetic compound that belongs to the class of chroman derivatives. DPAC has gained attention in recent years due to its potential therapeutic properties.
Wirkmechanismus
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol exerts its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory response. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol also activates the Nrf2 pathway, which plays a role in the cellular defense against oxidative stress. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to modulate the activity of various enzymes involved in the metabolism of glucose and lipids.
Biochemical and Physiological Effects:
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the development of chronic inflammation. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol is also stable and can be stored for extended periods without degradation. However, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol. One potential direction is the development of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is the exploration of the mechanisms underlying the effects of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol, including its effects on cellular signaling pathways and gene expression. Additionally, further studies are needed to establish the safety and efficacy of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol in humans.
Synthesemethoden
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with dipropylamine in the presence of a catalyst. The resulting product is then subjected to hydrogenation and cyclization to form 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol. The synthesis method has been optimized to improve the yield and purity of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol.
Wissenschaftliche Forschungsanwendungen
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
109140-25-2 |
|---|---|
Produktname |
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol |
Molekularformel |
C12H17NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C15H23NO2/c1-3-8-16(9-4-2)12-10-13-14(17)6-5-7-15(13)18-11-12/h5-7,12,17H,3-4,8-11H2,1-2H3 |
InChI-Schlüssel |
LVGZMSLJNXRODJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC1)O |
Kanonische SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC1)O |
Synonyme |
3-propylamino-5-hydroxychroman 5-hydroxy-3-(N-di-n-propylamino)chroman NDO 008 NDO-008 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




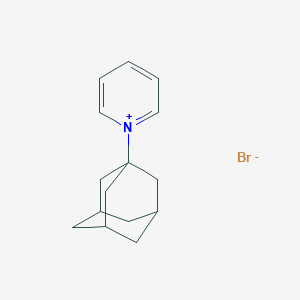
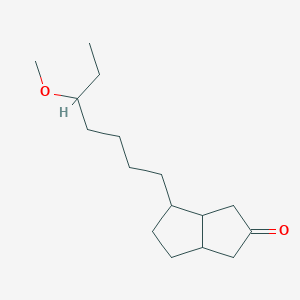
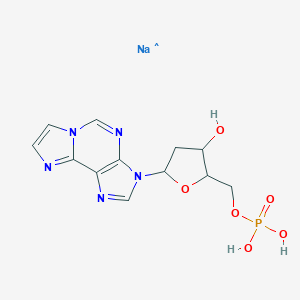




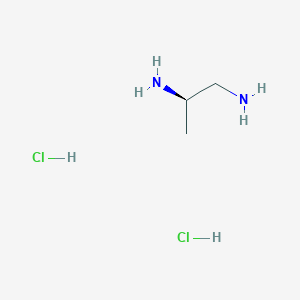
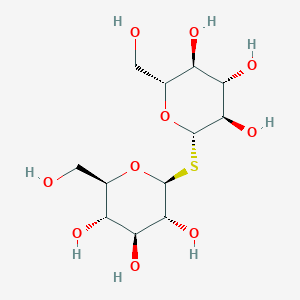
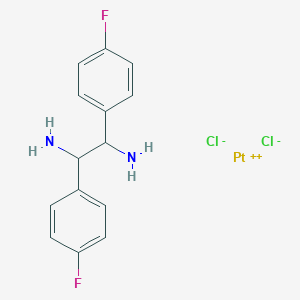
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
